2,2',2''-Propane-1,2,3-triyltrioxytriethanol, also known as glycereth-3, is a chemical compound with the molecular formula and a molecular weight of 224.25 g/mol. It appears as a colorless liquid with no distinct odor. The compound features a unique structure that includes three hydroxyl groups attached to a propane backbone, making it highly soluble in both water and organic solvents. This solubility is attributed to its ability to form hydrogen bonds, which enhances its utility in various applications, particularly in pharmaceuticals and cosmetics .
,2',2''-Propane-1,2,3-triyltrioxytriethanol, also known as Glycereth-7, is a non-ionic surfactant derived from glycerol and ethylene oxide. Surfactants are molecules that reduce surface tension between liquids and other materials, making them valuable in various scientific research applications.
Glycereth-7 has been explored for its potential in the synthesis of various nanomaterials:
Glycereth-7 is also being investigated for its potential applications in other scientific research areas:
In biological contexts, 2,2',2''-Propane-1,2,3-triyltrioxytriethanol serves as a cryoprotectant, which is crucial for preserving biological samples at low temperatures. Its structure allows it to interact effectively with water molecules, preventing ice crystal formation that could damage cells and tissues during freezing processes. Additionally, its non-toxic nature makes it suitable for use in pharmaceuticals and cosmetic formulations, enhancing the solubility of active ingredients .
The synthesis of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol typically involves the reaction of 1,2,3-propanetriol (glycerol) with ethylene oxide under controlled conditions. Key aspects of the synthesis include:
The applications of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol are diverse:
Research indicates that 2,2',2''-Propane-1,2,3-triyltrioxytriethanol interacts favorably with various biological systems due to its non-toxic profile. Studies have shown its efficacy in enhancing the stability of active pharmaceutical ingredients when included in formulations. Moreover, its ability to form hydrogen bonds contributes to its effectiveness as a cryoprotectant during the preservation of biological samples .
Several compounds share structural similarities with 2,2',2''-Propane-1,2,3-triyltrioxytriethanol:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Glycerol | C₃H₈O₃ | Three hydroxyl groups; lacks ethylene glycol units |
Triethylene Glycol | C₆H₁₄O₄ | Linear structure with three ethylene glycol units |
Trimethylol Propane | C₆H₁₄O₃ | Contains three hydroxyl groups; used extensively in polymers |
The uniqueness of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol lies in its combination of a central propane backbone with three ethylene glycol units. This specific arrangement imparts enhanced solubility and the capacity for multiple hydrogen bonding interactions that are not present in other similar compounds. Its multifunctional properties make it particularly valuable in both industrial and biological applications .
Irritant